molecular formula C9H13Br2N3S B2728404 2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide CAS No. 7673-88-3

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide

Cat. No.: B2728404
CAS No.: 7673-88-3
M. Wt: 355.09
InChI Key: LHUYEDYSUAZWOJ-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide is a chemical compound that features a benzimidazole ring structure Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide typically involves the reaction of 1H-benzimidazole-2-thiol with ethylene diamine in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzimidazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole-2-thiol: A precursor in the synthesis of 2-(1H-Benzoimidazol-2-ylsulfanyl)-ethylamine dihydrobromide.

    2-(1H-Benzoimidazol-2-ylsulfanyl)-acetic acid: Another benzimidazole derivative with similar structural features.

    4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: A compound with a similar benzimidazole core but different functional groups.

Uniqueness

This compound is unique due to its specific combination of the benzimidazole ring with an ethylamine side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)ethanamine;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S.2BrH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;;/h1-4H,5-6,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYEDYSUAZWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCCN.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70998046
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7673-88-3
Record name 2-[(1H-Benzimidazol-2-yl)sulfanyl]ethan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70998046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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